![molecular formula C8H8N2O3 B8311837 N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8311837.png)
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine
Overview
Description
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H8N2O3. It is also known by its IUPAC name, Benzaldehyde, 2-methyl-6-nitro-, oxime. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxylamine group (-NHOH) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine can be achieved through several methods. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group and hydroxylamine group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-nitrophenyl)methylidene]hydroxylamine
- N-[(4-methyl-2-nitrophenyl)methylidene]hydroxylamine
- N-[(2-methyl-4-nitrophenyl)methylidene]hydroxylamine
Uniqueness
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6-3-2-4-8(10(12)13)7(6)5-9-11/h2-5,11H,1H3 |
InChI Key |
VOKYRHHSURLPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
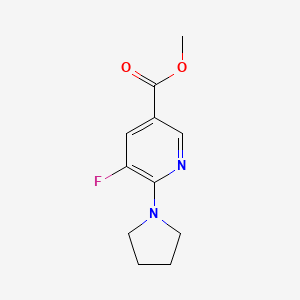
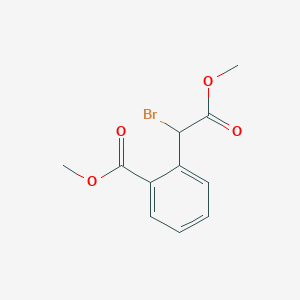
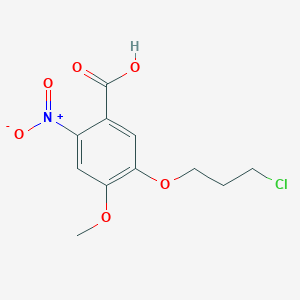

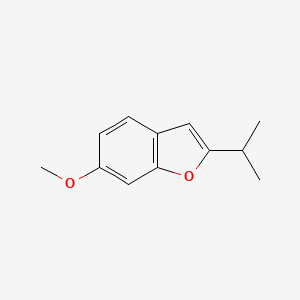
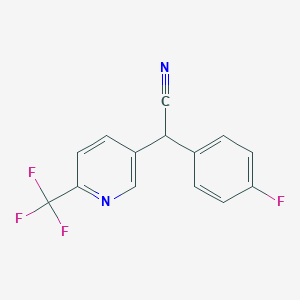

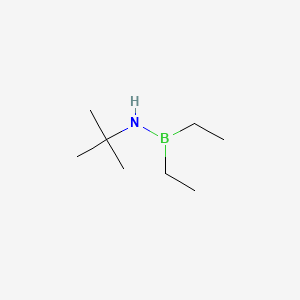
![5-(4-Amino-phenyl)-[1,2]dithiole-3-thione](/img/structure/B8311845.png)
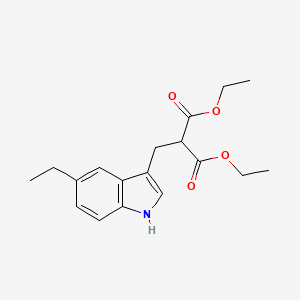
![(4-Tert-butyl-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B8311870.png)
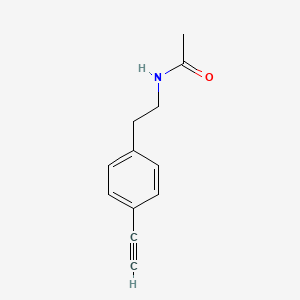
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
